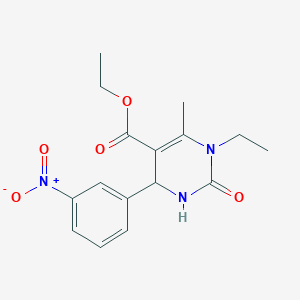![molecular formula C16H15F2NO5S B2662424 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide CAS No. 1396847-58-7](/img/structure/B2662424.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide” contains several functional groups. The benzo[d][1,3]dioxol-5-yl group is a benzodioxole, which is a type of aromatic ether. The 2-hydroxypropyl group is an alcohol, and the 2,6-difluorobenzenesulfonamide group contains a sulfonamide, which is a common functional group in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzo[d][1,3]dioxol-5-yl group could potentially be introduced via a reaction with a suitable precursor . The 2-hydroxypropyl group might be introduced through a reaction with a suitable alcohol, and the 2,6-difluorobenzenesulfonamide group could potentially be introduced through a reaction with a suitable sulfonamide .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and difluorobenzenesulfonamide groups are aromatic and would contribute to the compound’s overall stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the alcohol group might be involved in reactions with acids or bases, and the sulfonamide group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the alcohol group could make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Kinetic and Isotopic Studies
A study on the kinetic and isotopic behaviors of related benzenesulfonamide compounds provides foundational understanding on the decomposition mechanisms which could be relevant to the applications of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide in fields such as material science or catalysis (Bonner & Ko, 1992).
COX-2 Inhibition for Therapeutic Applications
Research into sulfonamide derivatives with modifications at the ortho position of the sulfonamide group has shown significant effects on cyclooxygenase-2 (COX-2) inhibition, pointing towards therapeutic applications for inflammatory conditions. This could suggest potential research directions for the specific sulfonamide compound , focusing on its biochemical interactions and therapeutic potentials (Hashimoto et al., 2002).
DNA Binding and Anticancer Activity
Studies on mixed-ligand copper(II)-sulfonamide complexes, including various sulfonamide derivatives, have demonstrated their interaction with DNA and potential for anticancer activity. This indicates a research avenue exploring the specific compound's ability to bind to DNA and its efficacy as an anticancer agent (González-Álvarez et al., 2013).
Carbonic Anhydrase Inhibition
Investigations into benzenesulfonamides and tetrafluorobenzenesulfonamides for carbonic anhydrase inhibition provide insights into the molecular interactions and inhibitory potential of sulfonamide-based compounds on enzyme activity. Such studies can guide research on the specific roles and applications of the compound , especially in contexts like metabolic disorders or treatment of glaucoma (Pala et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO5S/c1-16(20,10-5-6-13-14(7-10)24-9-23-13)8-19-25(21,22)15-11(17)3-2-4-12(15)18/h2-7,19-20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCIOTHPJODADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC=C1F)F)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-nitro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzene-1-sulfonamide](/img/structure/B2662346.png)

![4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2662349.png)





![5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide](/img/structure/B2662357.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2662358.png)



